molecular formula C9H6N2O3 B1330566 4-Hydroxycinnoline-3-carboxylic acid CAS No. 53512-17-7

4-Hydroxycinnoline-3-carboxylic acid

Cat. No. B1330566
CAS RN: 53512-17-7
M. Wt: 190.16 g/mol
InChI Key: ZIPLRYYWAXPVMG-UHFFFAOYSA-N
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Description

4-Hydroxycinnoline-3-carboxylic acid is a compound that has not been directly synthesized in the studies provided. However, related compounds and derivatives have been synthesized and studied, which can provide insights into the potential properties and synthesis of 4-Hydroxycinnoline-3-carboxylic acid itself. For instance, the synthesis of 4-oxo-3-quinolinecarboxylic acid derivatives has been achieved through C-acylation of beta-keto esters with N-hydroxysuccinimide esters of anthranilic acids . Additionally, 4-hydroxycinnoline derivatives with various substituents have been prepared from o-aminoacetophenone .

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions with varying yields. For example, a conformationally constrained analogue of aspartic acid was synthesized in 27% overall yield over five steps . Another study describes the synthesis of 4-oxo-3-quinolinecarboxylic acid derivatives through a novel approach involving C-acylation and spontaneous cyclization . Furthermore, 4-hydroxycinnoline derivatives with sulfonic acid, sulfonamide, or sulfone moieties were synthesized by diazotization of an o-aminoacetophenone .

Molecular Structure Analysis

The molecular structure of related compounds has been confirmed using various spectroscopic methods such as IR and NMR . The shape of similar molecules, such as 4-hydroxyproline, has been studied in the gas phase, revealing different conformers stabilized by intramolecular hydrogen bonds .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds include regioselective 1,3-dipolar cycloaddition , C-acylation , and intramolecular Friedel-Crafts reactions . These reactions lead to the formation of various derivatives, which can undergo further transformations such as oxidation, ethylation, and hydrolysis .

Physical and Chemical Properties Analysis

While the physical and chemical properties of 4-Hydroxycinnoline-3-carboxylic acid are not directly reported, the properties of hydroxycinnamic acids have been reviewed, indicating that the presence of an unsaturated bond and the catechol moiety are important for antioxidant activity . The influence of structural features such as modifications of the aromatic ring and the carboxylic function on the activity has been summarized .

Scientific Research Applications

Synthesis and Derivatives

  • 4-Hydroxycinnoline Derivatives : 4-Hydroxycinnoline derivatives with sulfonic acid, sulfonamide, or sulfone groups were synthesized, demonstrating the versatility of this compound in producing varied derivatives with potential applications in various fields (Albrecht, 1978).
  • Cinnoline Ring Construction : A method was developed for the synthesis of 4-hydroxycinnoline-3-carboxylate derivatives, further expanding the possibilities for constructing cinnoline-based compounds with diverse structures and potential applications (Miyamoto & Matsumoto, 1988).
  • Alternative Synthesis Routes : Research has been conducted on alternative synthesis routes for 4-hydroxy-6-nitrocinnoline and 4,6-diaminocinnoline, highlighting the ongoing efforts to refine and develop more efficient methods for producing these compounds (Barber et al., 1967).

Photophysical and Chemical Properties

  • Photophysical Study : A study of 7-Hydroxy-3-(4-nitrophenyl)quinoline-6-carboxylic acid, a related compound, explored its photophysical behaviors, indicating potential applications in materials science and molecular engineering (Padalkar & Sekar, 2014).

Biological and Pharmaceutical Applications

  • CNS Activity : Research on N2-substituted cinnoline derivatives of 4-hydroxycinnolines evaluated their effect on the central nervous system, suggesting possible pharmaceutical applications (Stańczak et al., 1994).
  • Antioxidative and Antiviral Activity : A study on hydroxycinnamic acid amides of a thiazole containing amino acid, related to 4-hydroxycinnoline, examined their antioxidative and antiviral activities, highlighting the potential for developing novel therapeutic agents (Stankova et al., 2009).

Safety And Hazards

Safety data sheets indicate that 4-Hydroxycinnoline-3-carboxylic acid can be harmful if swallowed . It is advised to avoid contact with skin and eyes, and to avoid formation of dust and aerosols . In case of contact, immediate medical attention may be required .

properties

IUPAC Name

4-oxo-1H-cinnoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O3/c12-8-5-3-1-2-4-6(5)10-11-7(8)9(13)14/h1-4H,(H,10,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIPLRYYWAXPVMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=NN2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40968256
Record name 4-Hydroxycinnoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40968256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hydroxycinnoline-3-carboxylic acid

CAS RN

53512-17-7, 18514-85-7
Record name 53512-17-7
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Hydroxycinnoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40968256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-oxo-1,4-dihydrocinnoline-3-carboxylic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
41
Citations
JS Morley - Journal of the Chemical Society (Resumed), 1959 - pubs.rsc.org
The constitution of the product formed by warming together the reactants named in the title has been shown to be (11; R'= H) and not (11s)* as reported previ0usly. l The degradative …
Number of citations: 5 pubs.rsc.org
K Schofield, JCE Simpson - Journal of the Chemical Society …, 1946 - pubs.rsc.org
… Treatment of 4-hydroxycinnoline-3-carboxylic acid (I) with a mixture of pyridine and acetic … the presence of both reagents is necessary-4-hydroxycinnoline-3-carboxylic acid (I) gives 4-…
Number of citations: 3 pubs.rsc.org
HJ Barber, K Washbourn, WR Wragg… - Journal of the Chemical …, 1961 - pubs.rsc.org
… The cinnoline structure of the product obtained from the chloride (IV; R = P-Cl, R' = H) was established by its identity with authentic 6-chloro-4-hydroxycinnoline-3carboxylic acid, …
Number of citations: 32 pubs.rsc.org
HJ Barber, E Lunt, K Washbourn… - Journal of the Chemical …, 1967 - pubs.rsc.org
… mesoxalate phenylhydrazone, via the corresponding acid, into the acid chloride which is cyclised by reaction with titanium tetrachloride to give 4-hydroxycinnoline-3-carboxylic acid. …
Number of citations: 4 pubs.rsc.org
W Lewgowd, A Stanczak - Archiv der Pharmazie: An …, 2007 - Wiley Online Library
… In 1988, the 4-hydroxycinnoline-3-carboxylic acid derivatives 39 (Fig. 12) became the subject of EP patent No 277,791. The disclosed compounds were evaluated in vitro for antitumor …
Number of citations: 102 onlinelibrary.wiley.com
A Stańczak, Z Ochocki, D Martynowski… - … der Pharmazie: An …, 2003 - Wiley Online Library
Chemical modification of cinnoxacin was studied with the aim of improving its antibacterial activity and spectrum. A series of 4‐imino‐1, 4‐dihydrocinnoline‐3‐carboxylic acid …
Number of citations: 9 onlinelibrary.wiley.com
T MIYAMOTO, JUNI MATSUMOTO - Chemical and pharmaceutical …, 1988 - jstage.jst.go.jp
… With respect to direct synthesis of 4-hydroxycinnoline-3-carboxylic acid derivatives, three methods have been reported thus far: (i) the Richter synthesis" based on the …
Number of citations: 24 www.jstage.jst.go.jp
JCE Simpson - Journal of the Chemical Society (Resumed), 1946 - pubs.rsc.org
… FOR the purpose of investigating the properties of functional derivatives of 4-hydroxycinnoline-3-carboxylic acid (I; R = R’ = R” = H), obvious advantages would attend the development …
Number of citations: 0 pubs.rsc.org
E Lunt, K Washbourn, WR Wragg - Journal of the Chemical Society C …, 1968 - pubs.rsc.org
… 4-hydroxycinnoline-3-carboxylic acid with mixed nitric … Nitration of 6-Chloro-4-hydroxycinnoline-3-carboxylic Acid. … 4-hydroxycinnoline-3-carboxylic acid. …
Number of citations: 2 pubs.rsc.org
RN Castle, RR Shoup, K Adachi… - Journal of Heterocyclic …, 1964 - Wiley Online Library
… was obtained by treatment of the acid with phosphorus pentachloride in refluxing chloroform solution, and this acid chloride was then cyclized to a 4-hydroxycinnoline-3-carboxylic acid …
Number of citations: 21 onlinelibrary.wiley.com

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